molecular formula C9H5BrFNO B1378412 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde CAS No. 1227269-11-5

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1378412
CAS No.: 1227269-11-5
M. Wt: 242.04 g/mol
InChI Key: ZSQGHQWPOHETSW-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde (CAS 1227269-11-5) is a di-halogenated indole derivative of significant interest in synthetic and medicinal chemistry . This compound serves as a versatile key synthetic intermediate or building block for constructing more complex molecules, particularly in multi-step synthetic pathways . Its molecular structure features both a bromine atom at the 7-position and a fluorine atom at the 5-position of the indole scaffold. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable precursor for further functionalization . The aldehyde group at the 3-position is a highly reactive handle that can be converted into various other functional groups, such as alkenes, alcohols, and amines, or used in cyclization reactions to create diverse heterocyclic compounds . The presence of the bromine atom facilitates various metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, allowing for the introduction of diverse aromatic and other functional groups to create libraries of novel compounds for biological screening . Indole-3-carboxaldehyde derivatives are key intermediates for accessing a variety of polyfunctionalized 3-substituted heterocycles, which are prized scaffolds in drug discovery . This compound and its derivatives are actively investigated for their potential biological activities, with preliminary research suggesting possible antiviral and anticancer properties . As a halogenated indole, it is part of a class of compounds explored for kinase inhibition, which is a prominent target in oncology . The strategic incorporation of halogens like bromine and fluorine can enhance a molecule's physicochemical properties, such as membrane permeability and metabolic stability, and can enable specific halogen-bonding interactions with biological targets . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGHQWPOHETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This classical approach involves the formation of a Vilsmeier reagent from phosphorus oxychloride and an amide solvent, followed by electrophilic aromatic substitution on the indole core to introduce the aldehyde group at the 3-position.

Process Steps:

  • Formation of Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF).
  • Addition of a suitably substituted indole precursor (with halogens at specific positions) into the Vilsmeier reagent.
  • Reflux at controlled temperatures (~80–90°C) to facilitate formylation.
  • Work-up involving neutralization with sodium carbonate, filtration, and recrystallization.

Key Features:

  • Reagents: Phosphorus oxychloride, DMF, indole precursor with halogen substitutions.
  • Conditions: Reflux at 80–90°C, molar ratios of reagent to substrate typically 10:1.
  • Advantages: High regioselectivity for the 3-position, adaptable to various halogen substitutions.

Research Data:

Step Reagents Temperature Time Notes
1 Phosphorus oxychloride + DMF 0–5°C 30–40 min Formation of Vilsmeier reagent
2 Indole derivative + Vilsmeier reagent 80–90°C 5–8 hrs Formylation at 3-position
3 Neutralization + filtration Room temp - Isolation of aldehyde

Halogenation Followed by Formylation

Method Overview:

This two-step approach involves initial halogenation of the indole core, followed by selective formylation at the 3-position.

Process Steps:

  • Step 1: Bromination and fluorination of indole precursors using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Step 2: Subsequent formylation via Vilsmeier–Haack reaction on the halogenated indole.

Key Features:

  • Reagents: NBS or NFSI, phosphorus oxychloride, DMF.
  • Conditions: Controlled temperature to prevent over-halogenation.
  • Advantages: Precise control over halogen placement, high yields.

Research Data:

Step Reagents Temperature Time Notes
1 NBS/NFSI + solvent 0–25°C 2–4 hrs Selective halogenation
2 Vilsmeier reagent + halogenated indole 80–90°C 5–8 hrs Formylation at 3-position

Direct Functionalization via Cross-Coupling and Subsequent Oxidation

Method Overview:

Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions to introduce halogen substituents, followed by oxidation or formylation.

Process Steps:

  • Step 1: Suzuki or Sonogashira coupling to install bromine and fluorine groups on the indole ring.
  • Step 2: Oxidation or formylation at the 3-position using reagents like PCC or Vilsmeier reagents.

Key Features:

  • Reagents: Pd catalysts, boronic acids, halogenated indole precursors.
  • Conditions: Mild to moderate temperatures, inert atmosphere.
  • Advantages: High regioselectivity, functional group tolerance.

Research Data:

Step Reagents Temperature Time Notes
1 Pd catalyst + boronic acid 80°C 12 hrs Cross-coupling
2 Vilsmeier reagent 80–90°C 5–8 hrs Formylation at 3-position

Notes on Specific Conditions and Reagents

  • Solvents: Anhydrous DMF is preferred for Vilsmeier reactions due to its polarity and inertness.
  • Temperature Control: Precise temperature regulation (0–5°C for reagent formation, 80–90°C for formylation) is critical.
  • Reagent Ratios: Molar ratios of indole precursor to Vilsmeier reagent typically range from 1:10 to 1:50, optimizing yield and selectivity.
  • Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate ensures high purity of the final aldehyde.

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Advantages Limitations
Vilsmeier–Haack formylation Phosphorus oxychloride, DMF Electrophilic aromatic substitution High regioselectivity Sensitive to moisture, overreaction risk
Halogenation + formylation NBS/NFSI, phosphorus oxychloride Sequential halogenation and formylation Precise halogen placement Multi-step process
Cross-coupling + oxidation Pd catalysts, boronic acids Functionalization + oxidation High regioselectivity Requires transition metal catalysts

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 7-Bromo-5-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 7-Bromo-5-fluoro-1H-indole-3-methanol.

    Substitution: 7-Azido-5-fluoro-1H-indole-3-carbaldehyde.

Scientific Research Applications

Structure and Composition

The molecular formula of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is C9H6BrFNOC_9H_6BrFNO. It features:

  • A bromine atom at the 7th position
  • A fluorine atom at the 5th position
  • An aldehyde group at the 3rd position of the indole ring

Medicinal Chemistry

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde has been investigated for its potential antimicrobial, anticancer , and anti-inflammatory properties. The presence of bromine and fluorine atoms enhances its biological activity by influencing the compound's lipophilicity and membrane permeability.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indole compounds, including 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. It is utilized in various multicomponent reactions to create novel indole derivatives with enhanced pharmacological profiles.

Synthesis Example

The synthesis of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can be achieved through a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as key reagents. This method allows for selective formylation at the 3-position of the indole ring .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also explored for use in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Physical Properties Source
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde C₉H₅BrFNO 242.05 Br (7), F (5) N/A (predicted high m.p. >200°C)
6-Bromo-4-fluoro-1H-indole-3-carbaldehyde C₉H₅BrFNO 242.05 Br (6), F (4) N/A
7-Bromo-4-fluoro-1H-indole-3-carbaldehyde C₉H₅BrFNO 242.05 Br (7), F (4) N/A
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde C₁₀H₇BrFNO 256.07 Br (6), F (5), CH₃ (1) Density: 1.60 g/cm³; B.p.: 373.6°C (predicted)
5-Bromo-7-methyl-1H-indole-3-carbaldehyde C₁₀H₈BrNO 238.08 Br (5), CH₃ (7) N/A

Key Observations :

  • Halogen Positioning: The positions of Br and F significantly influence electronic properties.
  • Methyl Substitution : Adding a methyl group (e.g., in 6-Bromo-5-fluoro-1-methyl derivative) increases molecular weight and hydrophobicity, which may enhance membrane permeability in biological systems .

Spectral Data :

  • ¹H NMR : For 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde, the aldehyde proton is expected near δ 9.8–10.0 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm, depending on substituent positions .
  • IR Spectroscopy : Strong C=O stretches (~1680–1660 cm⁻¹) and N-H stretches (~3400 cm⁻¹) are common across analogs .

Biological Activity

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, belonging to the indole family, which is known for its diverse biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is characterized by:

  • Indole core : A bicyclic structure that contributes to its biological activity.
  • Bromine atom : Located at the 7th position.
  • Fluorine atom : Located at the 5th position.
  • Aldehyde group : Present at the 3rd position.

This unique configuration allows for interactions with various biological targets, making it a valuable compound for research and development.

The biological activity of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, affecting drug efficacy and metabolism.
  • Cell Signaling Modulation : It influences cellular processes by modulating mitogen-activated protein kinases (MAPKs), which are essential for cell proliferation and differentiation. This modulation can impact cell cycle progression and apoptosis.
  • Gene Expression Regulation : The compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of target genes involved in various biological pathways.

Biological Activities

Research indicates that 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde exhibits a range of biological activities:

  • Antiviral Activity : It has shown potential against various viral infections through inhibition of viral replication.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : It has been observed to reduce inflammation markers, suggesting a role in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammation markers

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various indole derivatives, including 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, revealing significant antibacterial properties comparable to established antibiotics .

Case Study: Anticancer Potential

In vitro studies demonstrated that treatment with 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde led to decreased viability of cancer cell lines. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde?

Methodological Answer:
The synthesis of bromo-fluoro indole derivatives typically involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF mixed solvents at 60–80°C for 12 hours has been used to introduce fluorophenyl triazole groups to indole scaffolds . Similarly, amidation and alkylation steps in polar aprotic solvents (e.g., DMF, THF) with catalysts like CuI or Pd(PPh₃)₄ are critical for regioselective functionalization . Key parameters include:

  • Catalyst loading : 5–10 mol% CuI for efficient coupling .
  • Solvent systems : PEG-400:DMF (1:1) enhances solubility and reaction efficiency .
  • Reaction time : 12–24 hours for complete conversion, monitored by TLC or LC-MS .

Basic Question: How can researchers confirm the molecular structure of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde using spectroscopic techniques?

Methodological Answer:
A combination of NMR, HRMS, and X-ray crystallography is essential:

  • ¹H/¹³C NMR : Look for diagnostic signals, such as:
    • Aldehyde proton: δ ~9.8–10.2 ppm (singlet).
    • Indole protons: δ 7.1–7.3 ppm (multiplet for aromatic H) .
    • Fluorine coupling in ¹⁹F NMR: δ ~-114 ppm (similar to fluorophenyl derivatives) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromo vs. fluoro positions) .

Advanced Question: How can researchers address low yields in coupling reactions involving 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde?

Methodological Answer:
Low yields (e.g., 25% in ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing catalyst systems : Switch from CuI to Pd-based catalysts for Suzuki-Miyaura couplings .
  • Solvent screening : Test DMSO or toluene for improved solubility of halogenated intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C) .

Advanced Question: How to resolve contradictions in NMR data for bromo-fluoro indole derivatives?

Methodological Answer:
Discrepancies in coupling constants or unexpected peaks can arise from tautomerism or impurities. For example:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms .
  • Impurity profiling : Compare HRMS with LC-MS to identify byproducts (e.g., dehalogenated species) .
  • X-ray validation : Confirm regiochemistry of substituents (e.g., bromo at C7 vs. C5) .

Advanced Question: What strategies are recommended for designing biologically active analogues of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde?

Methodological Answer:
Focus on substituent modulation and structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups at C3 to enhance electrophilicity .
  • Cross-coupling reactions : Use Buchwald-Hartwig amination to attach aminoalkyl chains for improved solubility .
  • Biological assays : Test analogues against kinase targets (e.g., Flt3 inhibitors) using fluorescence polarization assays .

Basic Question: What purification methods are effective for isolating 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde?

Methodological Answer:

  • Flash chromatography : Use silica gel with hexane:EtOAc (3:1) for initial purification .
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystalline products .
  • Precipitation : Add ice-cold water to DMF reaction mixtures to isolate crude solids .

Advanced Question: How can computational modeling predict the reactivity of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde in electrophilic substitutions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C4 vs. C6) .
  • Frontier molecular orbital (FMO) analysis : Compare HOMO/LUMO energies to predict regioselectivity in Friedel-Crafts reactions .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to guide functionalization .

Advanced Question: What factors control regioselectivity in halogenation reactions of indole derivatives?

Methodological Answer:
Regioselectivity depends on:

  • Directing groups : Aldehyde at C3 deactivates C2/C4, favoring bromination at C5/C7 .
  • Steric effects : Bulky substituents (e.g., triazoles) hinder electrophilic attack at adjacent positions .
  • Solvent polarity : Polar solvents stabilize transition states for meta-substitution .

Basic Question: How should 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to avoid hydrolysis of the aldehyde group .
  • Solubility : Keep in DMSO under nitrogen for long-term stability (>6 months) .

Advanced Question: What role do bromo and fluoro substituents play in the biological activity of indole derivatives?

Methodological Answer:

  • Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Fluorine : Modulates electron density, improving metabolic stability and reducing off-target interactions .
  • Synergistic effects : Bromo-fluoro pairs increase halogen bonding with protein residues (e.g., carbonyl oxygen) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 2
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde

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